molecular formula C12H16O5 B13613682 Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate

Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13613682
M. Wt: 240.25 g/mol
InChI Key: BBAQCVAICZHOLK-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The ester moiety can undergo hydrolysis to release the active acid form, which may interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate: Similar structure with a different substitution pattern on the aromatic ring.

    Ethyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-(3,5-dimethoxyphenyl)-2-oxopropanoate: Oxidized form of the compound.

Uniqueness

Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-9-4-8(5-10(7-9)16-2)6-11(13)12(14)17-3/h4-5,7,11,13H,6H2,1-3H3

InChI Key

BBAQCVAICZHOLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)OC)O)OC

Origin of Product

United States

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